molecular formula C20H17N7O3S B11358936 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B11358936
M. Wt: 435.5 g/mol
InChI Key: AAIZASLJPLTJTN-UHFFFAOYSA-N
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Description

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and triazole rings, followed by their coupling through a sulfanyl linkage. The reaction conditions often involve the use of solvents such as toluene or dimethylformamide (DMF), and catalysts like triethylamine or sodium hydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
  • 2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Uniqueness

What sets 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE apart from similar compounds is its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H17N7O3S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C20H17N7O3S/c1-13(28)21-18-17(25-30-26-18)19-23-24-20(27(19)15-10-6-3-7-11-15)31-12-16(29)22-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,22,29)(H,21,26,28)

InChI Key

AAIZASLJPLTJTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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